
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been extensively studied for its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide works by inhibiting the activity of JAK3, which is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune function. By inhibiting JAK3, this compound reduces the activity of cytokines such as interleukin-2 (IL-2), which are involved in the activation and proliferation of T cells. This reduces the inflammatory response and other symptoms of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It reduces the activity of cytokines such as IL-2, which are involved in the activation and proliferation of T cells. This reduces the inflammatory response and other symptoms of autoimmune diseases. This compound has also been shown to reduce the production of antibodies and to inhibit the function of B cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for JAK3. This makes it a useful tool for studying the role of JAK3 in immune function and autoimmune diseases. However, this compound also has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can make it difficult to study the effects of other cytokines and signaling pathways that are also involved in immune function.
Orientations Futures
There are a number of future directions for research on 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide. One area of interest is the development of new JAK3 inhibitors that have improved selectivity and potency. Another area of interest is the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Finally, there is also interest in using this compound as a tool for studying the role of JAK3 in other diseases and biological processes.
Méthodes De Synthèse
The synthesis of 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide involves several steps, starting with the reaction of 2-cyano-4-methylpyridine with 2-bromo-2,2-dimethylpropane to form 2-(2,2-dimethylpropyl)-4-methylpyridine. This is then reacted with cyanogen bromide to form 2-cyano-4-(2,2-dimethylpropyl)pyridine. Finally, this compound is reacted with 2-amino-2-cyanopropane to form this compound.
Applications De Recherche Scientifique
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has been extensively studied for its potential as a therapeutic agent for autoimmune diseases. In particular, it has been shown to be effective in the treatment of rheumatoid arthritis and psoriasis. It works by inhibiting the signaling pathways of cytokines involved in immune function, thereby reducing inflammation and other symptoms of autoimmune diseases.
Propriétés
IUPAC Name |
4-cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-13(2,3)11(8-15)17-12(18)10-6-9(7-14)4-5-16-10/h4-6,11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVZOYLATYHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=NC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

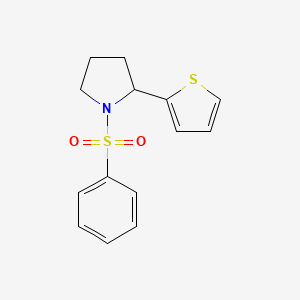
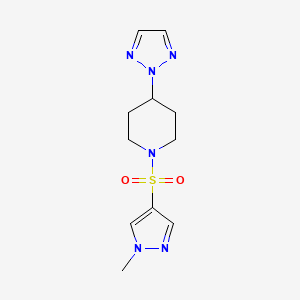
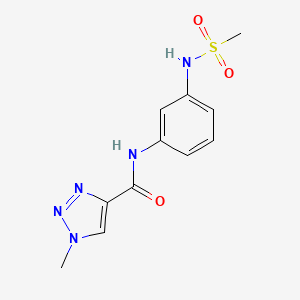
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)

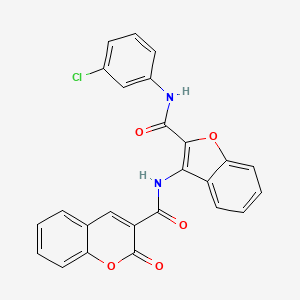


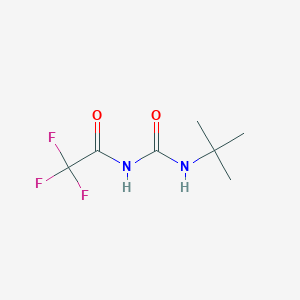
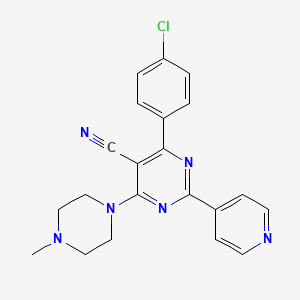
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)
![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)
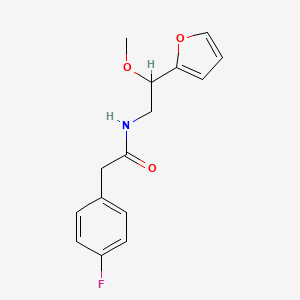
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)